molecular formula C17H12FN3O4 B1441746 (Z)-2-cyano-N-(2-fluoro-5-methylphenyl)-3-hydroxy-3-(2-nitrophenyl)-2-propenamide CAS No. 866151-43-1

(Z)-2-cyano-N-(2-fluoro-5-methylphenyl)-3-hydroxy-3-(2-nitrophenyl)-2-propenamide

Cat. No.: B1441746
CAS No.: 866151-43-1
M. Wt: 341.29 g/mol
InChI Key: URHAUGNYSRRTRU-UHFFFAOYSA-N
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Description

(Z)-2-cyano-N-(2-fluoro-5-methylphenyl)-3-hydroxy-3-(2-nitrophenyl)-2-propenamide is a useful research compound. Its molecular formula is C17H12FN3O4 and its molecular weight is 341.29 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-cyano-N-(2-fluoro-5-methylphenyl)-3-hydroxy-3-(2-nitrophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O4/c1-10-6-7-13(18)14(8-10)20-17(23)12(9-19)16(22)11-4-2-3-5-15(11)21(24)25/h2-8,22H,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHAUGNYSRRTRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)C(=C(C2=CC=CC=C2[N+](=O)[O-])O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-cyano-N-(2-fluoro-5-methylphenyl)-3-hydroxy-3-(2-nitrophenyl)-2-propenamide, also known by its CAS number 866151-43-1, is a compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C17H12FN3O4
  • Molecular Weight : 341.29 g/mol
  • CAS Number : 866151-43-1

The compound features a cyano group, a hydroxy group, and two aromatic rings, which contribute to its biological activity. The presence of fluorine and nitro substituents may enhance its interactions with biological targets.

2. Cytotoxic Effects

Preliminary assessments suggest that the compound may possess cytotoxic properties against certain cancer cell lines. This activity is likely mediated through the induction of apoptosis or cell cycle arrest.

Research Findings :
In vitro studies on structurally similar compounds have shown that they can inhibit cell proliferation in various cancer types by modulating apoptotic pathways. Further research is needed to elucidate the specific mechanisms for this compound .

The mechanism of action for this compound may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, such as COX-2 and iNOS.
  • Modulation of Signaling Pathways : The compound may influence pathways related to inflammation and cell survival, including NF-kB signaling.

Comparative Analysis with Related Compounds

Compound NameCAS NumberBiological ActivityReference
JMPR-01N/AAnti-inflammatory
Indomethacin53-86-1COX inhibitorN/A
Paracetamol103-90-2AnalgesicN/A

This table highlights the biological activities of compounds structurally related to this compound, emphasizing its potential therapeutic roles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-2-cyano-N-(2-fluoro-5-methylphenyl)-3-hydroxy-3-(2-nitrophenyl)-2-propenamide
Reactant of Route 2
Reactant of Route 2
(Z)-2-cyano-N-(2-fluoro-5-methylphenyl)-3-hydroxy-3-(2-nitrophenyl)-2-propenamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.